
Prexanthoperol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diterpenoids are a class of organic compounds known for their diverse biological activities and complex structures
Preparation Methods
The synthesis of Prexanthoperol involves intricate organic reactions. While specific synthetic routes and industrial production methods are not extensively documented, diterpenoids like this compound are typically synthesized through multi-step processes involving cyclization, oxidation, and functional group modifications. Industrial production may involve the extraction of this compound from natural sources, such as plants, followed by purification and characterization .
Chemical Reactions Analysis
Prexanthoperol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prexanthoperol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diterpenoids.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Prexanthoperol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, diterpenoids like this compound are known to modulate signaling pathways, such as the PI3K-Akt pathway, and interact with enzymes and receptors involved in inflammation and cancer progression .
Comparison with Similar Compounds
Prexanthoperol is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Taxol: A diterpenoid used as an anticancer agent.
Forskolin: A diterpenoid used in research to study cell signaling pathways.
Ginkgolide: A diterpenoid with neuroprotective properties.
These compounds share structural similarities but differ in their specific biological activities and applications .
Properties
CAS No. |
119817-27-5 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |
InChI |
InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,18,21H,6-8H2,1-5H3 |
InChI Key |
KVTOPOITUALWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)C)O |
melting_point |
207 - 210 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


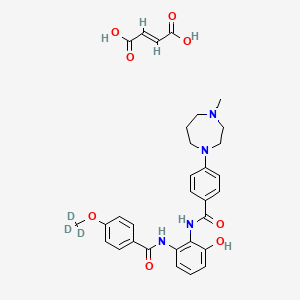

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
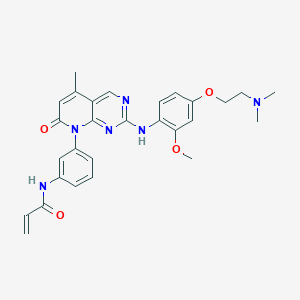
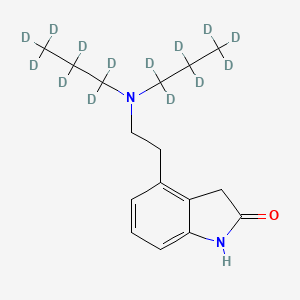
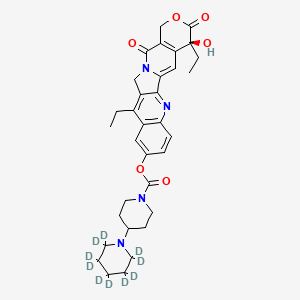
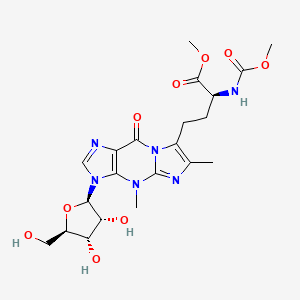
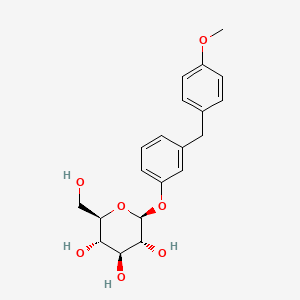
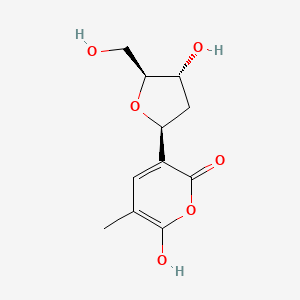



![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
